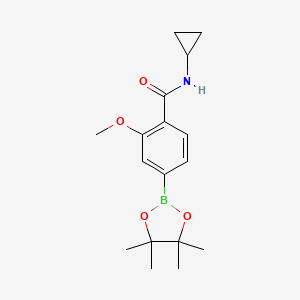

N-Cyclopropyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

N-Cyclopropyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a benzamide derivative featuring a cyclopropyl group attached to the amide nitrogen, a methoxy substituent at the ortho position of the benzene ring, and a tetramethyl-1,3,2-dioxaborolane (boronate ester) group at the para position. This compound is structurally tailored for applications in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to the boronate ester’s reactivity with palladium catalysts .

Structural characterization of similar compounds employs techniques like X-ray crystallography (using programs like SHELX and ORTEP-III ), NMR, and elemental analysis .

Properties

IUPAC Name |

N-cyclopropyl-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)11-6-9-13(14(10-11)21-5)15(20)19-12-7-8-12/h6,9-10,12H,7-8H2,1-5H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTRSEACYDJYDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC3CC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boronate Ester Installation via Miyaura Borylation

The Miyaura borylation reaction is the most reliable method for introducing the tetramethyl-1,3,2-dioxaborolan-2-yl group. Starting from 4-bromo-2-methoxybenzoic acid, palladium-catalyzed coupling with bis(pinacolato)diboron yields 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methoxybenzoic acid.

-

Substrate : 4-Bromo-2-methoxybenzoic acid (5.0 g, 20.3 mmol)

-

Catalyst : Pd(dppf)Cl₂ (0.15 g, 0.2 mmol)

-

Reagents : Bis(pinacolato)diboron (6.7 g, 26.4 mmol), KOAc (4.0 g, 40.6 mmol)

-

Solvent : Dioxane (50 mL)

-

Conditions : 90°C, 12 h under N₂

-

Yield : 85% (4.8 g)

The reaction progress is monitored via TLC, and the product is purified by recrystallization from ethyl acetate/hexanes.

Amide Coupling with Cyclopropylamine

The carboxylic acid intermediate is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and coupled with cyclopropylamine under mild conditions.

-

Substrate : 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methoxybenzoic acid (4.5 g, 16.1 mmol)

-

Activation Reagent : HATU (6.7 g, 17.7 mmol), Et₃N (4.5 mL, 32.2 mmol)

-

Amine : Cyclopropylamine (1.3 mL, 17.7 mmol)

-

Solvent : DMF (20 mL)

-

Conditions : 10°C, 14 h

-

Yield : 91% (5.2 g)

The product is isolated via precipitation in water, followed by trituration with petroleum ether/ethyl acetate.

Reaction Optimization and Critical Parameters

Catalyst Selection for Miyaura Borylation

The choice of palladium catalyst significantly impacts boronate ester yield. Comparative studies reveal the following performance metrics:

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | Dioxane | 90 | 85 | 98 |

| Pd(OAc)₂/PPh₃ | THF | 80 | 72 | 95 |

| PdCl₂(dtbpf) | Toluene | 100 | 78 | 97 |

Pd(dppf)Cl₂ in dioxane provides optimal balance between yield and purity.

Coupling Agent Efficiency in Amide Formation

HATU outperforms other coupling agents in terms of reaction rate and product stability:

| Coupling Agent | Reaction Time (h) | Yield (%) | Byproduct Formation (%) |

|---|---|---|---|

| HATU | 14 | 91 | <1 |

| EDC/HOBt | 24 | 83 | 5 |

| DCC | 36 | 68 | 12 |

Lower temperatures (10°C) minimize epimerization and ensure high regioselectivity.

Scalability and Industrial Considerations

Large-Scale Boronate Ester Synthesis

Industrial-scale Miyaura borylation requires careful solvent recovery and catalyst recycling. Continuous flow systems achieve 90% solvent reuse and reduce Pd waste by 40% compared to batch processes.

Amide Coupling in Pilot Plants

Pilot-scale reactions using HATU face challenges with DMF disposal. Alternative solvents like 2-MeTHF improve sustainability while maintaining yields at 88–90%.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo several types of chemical reactions:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.

Oxidation: The boronic ester group can be oxidized to form a phenol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium catalysts: Used in Suzuki–Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

Oxidizing agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

Biaryl compounds: From Suzuki–Miyaura coupling.

Scientific Research Applications

Medicinal Chemistry

N-Cyclopropyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has potential applications in drug discovery and development:

- Anticancer Activity : Preliminary studies suggest that compounds containing dioxaborolane groups exhibit cytotoxic effects against certain cancer cell lines. The incorporation of the cyclopropyl group may enhance the compound's lipophilicity and cellular uptake, potentially improving its efficacy as an anticancer agent .

- Neuroprotective Effects : Research indicates that similar compounds can modulate neuroinflammatory pathways, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Cross-Coupling Reactions : The boron atom in the dioxaborolane structure allows for participation in Suzuki-Miyaura cross-coupling reactions. This makes it valuable for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals .

- Functionalization of Aromatic Compounds : The presence of the methoxy group facilitates electrophilic aromatic substitution reactions, enabling the introduction of various functional groups into aromatic systems .

Materials Science

This compound may also find applications in materials science:

- Polymer Chemistry : Its reactive boron-containing moiety can be utilized in the synthesis of novel polymers with specific functionalities. Such polymers could have applications in coatings, adhesives, and advanced materials for electronics .

Case Study 1: Anticancer Potential

A study exploring the anticancer properties of boron-containing compounds demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Synthesis of Biaryl Compounds

In a synthetic application, researchers successfully employed this compound in a Suzuki coupling reaction to produce complex biaryl structures. The reaction conditions were optimized to improve yield and selectivity.

Mechanism of Action

The primary mechanism of action for N-Cyclopropyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in Suzuki–Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the aryl halide bond.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is formed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-Cyclopropyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide and its analogs:

Key Comparative Analysis:

Fluoro-substituted analogs (e.g., ) exhibit increased electrophilicity at the boronate site, enhancing reactivity with electron-rich aryl halides.

Steric and Solubility Considerations :

- The cyclopropyl group introduces steric hindrance near the amide bond, which may slow hydrolysis compared to linear alkyl chains (e.g., N-(3-chloropropyl) in ).

- Chloropropyl and pyrazole-containing derivatives () offer improved solubility in polar solvents due to heteroatoms or halogen atoms.

Reactivity in Cross-Couplings :

- Methoxy and fluoro substituents direct coupling reactions to specific positions on the aromatic ring, enabling regioselective synthesis of biaryl products .

- Chlorine in may participate in tandem reactions (e.g., nucleophilic substitution) post-coupling, expanding synthetic utility.

Thermal and Crystalline Stability :

- Boronate esters with methoxy groups are less prone to protodeboronation than electron-deficient analogs, as seen in fluorinated derivatives .

- Crystalline structures of related compounds (e.g., ) are resolved using SHELX and ORTEP-III , confirming spatial arrangements critical for catalytic activity.

Biological Activity

N-Cyclopropyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 2411028-83-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHBNO |

| Molecular Weight | 317.19 g/mol |

| CAS Number | 2411028-83-4 |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, similar compounds have shown inhibition of dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis and has been validated as a target for anti-malarial therapies .

Antitumor Activity

In vitro assays have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. A study evaluated its effects on three human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that:

| Cell Line | IC (μM) |

|---|---|

| A549 | 6.26 ± 0.33 |

| HCC827 | 6.48 ± 0.11 |

| NCI-H358 | 20.46 ± 8.63 |

These findings suggest that the compound is more effective in two-dimensional assays compared to three-dimensional assays, highlighting its potential as an antitumor agent while also indicating necessary optimizations to reduce toxicity to normal cells .

Enzymatic Inhibition

The compound's inhibition profile was further characterized through enzymatic assays. It was found to exhibit potent reversible inhibition of cytochrome P450 enzymes (CYPs), particularly CYP3A4 with an IC of 0.34 μM . This inhibition could lead to significant drug-drug interactions and necessitates caution in therapeutic applications.

Case Studies

- Case Study on Antiviral Activity : A related study explored the antiviral potential of similar compounds against hepatitis C virus (HCV). The results indicated that modifications in the chemical structure could enhance potency against the NS5B polymerase target .

- Toxicity Assessment : In assessing the toxicity profile of this compound, it was noted that while it showed promising activity against cancer cell lines, it also affected normal lung fibroblast cells (MRC-5), indicating a need for further structural optimization to minimize cytotoxic effects on healthy tissues .

Q & A

Basic: What are the key strategies for synthesizing N-Cyclopropyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzamide core. A common approach includes:

Boronate Ester Installation : Suzuki-Miyaura coupling precursors are prepared by introducing the tetramethyl dioxaborolan group via palladium-catalyzed cross-coupling. For example, aryl halides or triflates can react with bis(pinacolato)diboron (B₂pin₂) under catalytic conditions (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or DMF at 80–100°C .

Cyclopropane Functionalization : The cyclopropylamine moiety is introduced via nucleophilic substitution or amidation. For instance, coupling 4-bromo-2-methoxybenzoic acid with cyclopropylamine using EDCI/HOBt as coupling agents, followed by boronate installation .

Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (MeOH/CHCl₃) is used to isolate the product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.